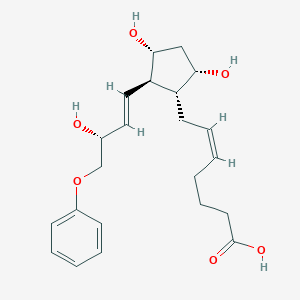

16-phenoxy tetranor Prostaglandin F2alpha

Vue d'ensemble

Description

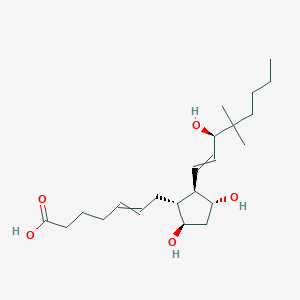

16-phenoxy tetranor Prostaglandin F2alpha is a metabolically stable analog of Prostaglandin F2alpha (PGF2alpha). It contains a 16-phenoxy group at the omega-terminus . It is used to modulate luteolysis and treat glaucoma .

Molecular Structure Analysis

The molecular formula of 16-phenoxy tetranor Prostaglandin F2alpha is C22H30O6 . The average mass is 390.470 Da and the monoisotopic mass is 390.204254 Da .Physical And Chemical Properties Analysis

16-phenoxy tetranor Prostaglandin F2alpha is a stable, lipophilic analog of PGF2alpha . It has a molecular weight of 390.5 g/mol .Applications De Recherche Scientifique

Luteolysis Modulation

16-phenoxy tetranor Prostaglandin F2alpha is a metabolically stable analog of Prostaglandin F2alpha (PGF2alpha). PGF2alpha is known to drive luteolysis . Therefore, 16-phenoxy tetranor Prostaglandin F2alpha can be used to modulate luteolysis .

Glaucoma Treatment

Stable, lipophilic analogs of PGF2alpha, such as 16-phenoxy tetranor Prostaglandin F2alpha, are used in the treatment of glaucoma . Glaucoma is a condition that causes damage to your eye’s optic nerve and gets worse over time, often associated with a buildup of pressure inside the eye.

Smooth Muscle Contraction

PGF2alpha is known to drive smooth muscle contraction by activating the FP receptor . As a stable analog of PGF2alpha, 16-phenoxy tetranor Prostaglandin F2alpha could potentially be used in research related to smooth muscle contraction .

High Affinity for FP Receptor

16-phenoxy tetranor Prostaglandin F2alpha binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2alpha . This property makes it a valuable tool in research involving the FP receptor and its role in various biological processes.

Prodrug Applications

The methyl ester form of 16-phenoxy tetranor Prostaglandin F2alpha serves as a prodrug . Prodrugs are compounds that, after administration, are metabolized into a pharmacologically active drug. They are used to improve the drug delivery properties of their active compounds.

Lipid Biochemistry

16-phenoxy tetranor Prostaglandin F2alpha is a lipid molecule . Therefore, it can be used in lipid biochemistry research, particularly in studying the cyclooxygenase pathway .

Mécanisme D'action

Target of Action

The primary target of 16-phenoxy tetranor Prostaglandin F2alpha is the FP receptor . This receptor is found on ovine luteal cells . The FP receptor plays a crucial role in mediating the effects of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating the contraction and relaxation of smooth muscle tissue .

Mode of Action

16-phenoxy tetranor Prostaglandin F2alpha is a metabolically stable analog of Prostaglandin F2alpha (PGF2alpha) . It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2alpha . This binding triggers a series of biochemical reactions that lead to various physiological effects.

Biochemical Pathways

PGF2alpha is known to drive luteolysis and smooth muscle contraction .

Pharmacokinetics

It is described as a metabolically stable analog of pgf2alpha , suggesting that it may have improved pharmacokinetic properties compared to PGF2alpha.

Result of Action

The binding of 16-phenoxy tetranor Prostaglandin F2alpha to the FP receptor leads to physiological effects such as luteolysis and smooth muscle contraction . These effects are similar to those of PGF2alpha, but potentially enhanced due to the greater affinity of 16-phenoxy tetranor Prostaglandin F2alpha for the FP receptor .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPQZCFUFGJPFI-UEAHRUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-phenoxy tetranor Prostaglandin F2alpha | |

CAS RN |

51705-19-2 | |

| Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

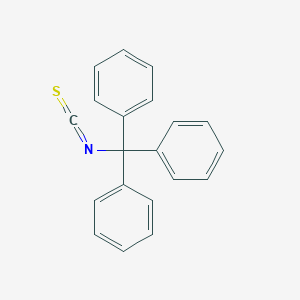

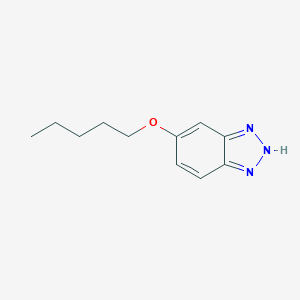

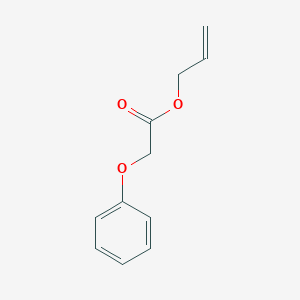

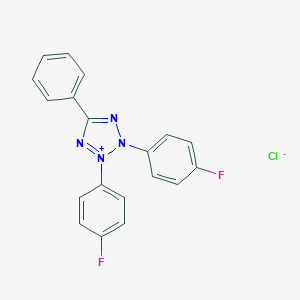

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)